

# Strategies to control particle size in Span 40 stabilized nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Span 40   |           |
| Cat. No.:            | B10781940 | Get Quote |

# Technical Support Center: Span 40 Stabilized Nanoparticles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the particle size of **Span 40** stabilized nanoparticles.

# Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of **Span 40** stabilized nanoparticles?

The particle size of **Span 40** stabilized nanoparticles is primarily influenced by a combination of formulation variables and process parameters. Key formulation factors include the concentration of **Span 40**, the presence and concentration of stabilizers like cholesterol (especially in niosome formulations), and the overall Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. Process parameters such as the method of preparation (e.g., thin-film hydration, high-pressure homogenization), homogenization speed and duration, and sonication time also play a crucial role.

Q2: How does the concentration of **Span 40** affect nanoparticle size?

The concentration of the surfactant, **Span 40**, is a critical factor. Generally, increasing the surfactant concentration leads to a decrease in particle size. This is because a higher



concentration of surfactant molecules can more effectively cover the surface of newly formed nanoparticles during homogenization, preventing their aggregation. However, there is an optimal concentration range. Insufficient surfactant can lead to instability and larger particles, while an excessive amount may not lead to a further significant reduction in size and could introduce other formulation challenges.

Q3: What is the role of cholesterol in **Span 40** based niosomes and how does it impact particle size?

In niosomal formulations, which are vesicles formed from non-ionic surfactants, cholesterol is a crucial component that acts as a membrane stabilizer. The inclusion of cholesterol generally increases the rigidity and stability of the niosome bilayer. The effect of cholesterol on particle size can vary depending on the specific formulation and preparation method. In some cases, increasing the cholesterol concentration can lead to an increase in the vesicle size. However, in other instances, an optimal ratio of **Span 40** to cholesterol is necessary to achieve the desired particle size and stability. For example, in some preparations, increasing the amount of cholesterol from 20% to 40% has been shown to cause a significant decrease in the average diameter of Span 60 niosomes.[1]

Q4: How can I manipulate the Hydrophilic-Lipophilic Balance (HLB) to control particle size?

The HLB value is an indicator of the balance between the hydrophilic and lipophilic portions of a surfactant. **Span 40** has a low HLB value, making it suitable for water-in-oil emulsions. To create stable oil-in-water nanoparticles, it is often beneficial to blend **Span 40** with a high-HLB surfactant, such as a Tween. By adjusting the ratio of the low and high HLB surfactants, you can achieve a required HLB that matches the oil phase of your formulation, leading to the formation of smaller and more stable nanoparticles.

## **Troubleshooting Guide**

Problem 1: The particle size of my nanoparticles is consistently too large.

Possible Causes & Solutions:

• Insufficient Homogenization Energy: The energy input during homogenization may not be adequate to break down the particles to the desired size.

## Troubleshooting & Optimization





- Solution: Increase the homogenization speed or pressure. For high-speed homogenizers, increasing the speed generally leads to smaller particles.[2][3] For high-pressure homogenizers, increasing the homogenization pressure is also effective.[4]
- Solution: Increase the duration of homogenization or sonication. Longer processing times
   can lead to a further reduction in particle size.[5]
- Suboptimal Surfactant Concentration: The concentration of **Span 40** may not be optimal.
  - Solution: Systematically vary the concentration of Span 40 in your formulation. A higher concentration often leads to smaller particles, but an excess should be avoided.
- Inappropriate Formulation Composition: The ratio of oil phase to aqueous phase or the concentration of other components like cholesterol might be off.
  - Solution: Optimize the formulation by systematically varying the ratios of the different components. For niosomes, the **Span 40** to cholesterol molar ratio is a critical parameter to investigate.[6]
- Aggregation: The nanoparticles may be aggregating after formation.
  - Solution: Ensure adequate surfactant concentration to provide steric stabilization. Also, consider measuring the zeta potential of your nanoparticles. A higher absolute zeta potential value indicates greater electrostatic stability and less likelihood of aggregation.

Problem 2: My nanoparticle population has a high polydispersity index (PDI), indicating a wide range of particle sizes.

#### Possible Causes & Solutions:

- Non-uniform Homogenization: The homogenization process may not be uniform, leading to a broad size distribution.
  - Solution: Ensure the entire sample is subjected to the same homogenization conditions.
     For probe sonicators, ensure the probe is appropriately positioned within the sample. For high-speed homogenizers, ensure proper mixing.



- Inefficient Size Reduction Technique: The chosen method may not be the most effective for achieving a narrow size distribution for your specific formulation.
  - Solution: Consider alternative or additional size reduction techniques. For example, after initial homogenization, you could use extrusion through membranes of a defined pore size to achieve a more uniform particle size.
- Formulation Instability: The formulation may be unstable, leading to particle aggregation or Ostwald ripening over time.
  - Solution: Re-evaluate your formulation components and their concentrations. Ensure the surfactant provides long-term stability. Storing the nanoparticle dispersion at an appropriate temperature (e.g., refrigerated) can also improve stability.

## **Quantitative Data Summary**

Table 1: Effect of Homogenization Speed on Nanoparticle Size

| Homogenizer Speed (rpm) | Mean Particle Size (nm)   | Reference |
|-------------------------|---------------------------|-----------|
| 6,000                   | >200                      | [3]       |
| 12,000                  | 93.35 ± 0.912             | [3]       |
| 22,000                  | >100 (with increased PDI) | [3]       |

Table 2: Effect of Span:Cholesterol Molar Ratio on Niosome Size



| Surfactant:Cholesterol<br>Molar Ratio | Mean Particle Size (nm)    | Reference |
|---------------------------------------|----------------------------|-----------|
| 5:1 (Span 40:CHO)                     | Larger than 2:1 and 1:1    | [5]       |
| 4:1 (Span 40:CHO)                     | Larger than 2:1 and 1:1    | [5]       |
| 3:1 (Span 40:CHO)                     | Larger than 2:1 and 1:1    | [5]       |
| 2:1 (Span 40:CHO)                     | Smaller and similar to 1:1 | [5]       |
| 1:1 (Span 40:CHO)                     | Smaller and similar to 2:1 | [5]       |
| 20% Cholesterol (Span 60)             | 591 ± 5.08                 | [1]       |
| 40% Cholesterol (Span 60)             | 426 ± 2.18                 | [1]       |

# **Experimental Protocols**

Protocol 1: Niosome Preparation by Thin Film Hydration

This method is commonly used for the preparation of niosomes.

#### Materials:

- Span 40
- Cholesterol
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Active pharmaceutical ingredient (API), if applicable

### Procedure:

Accurately weigh the desired amounts of Span 40 and cholesterol and dissolve them in a
suitable organic solvent in a round-bottom flask.[7] If encapsulating a lipophilic drug, it should
also be dissolved in the organic solvent at this stage.

## Troubleshooting & Optimization





- The organic solvent is then evaporated under reduced pressure using a rotary evaporator. This is typically done at a temperature above the gel-to-liquid phase transition temperature of the surfactant (for **Span 40**, this is around 50-60°C).[7] This process leaves a thin, dry lipid film on the inner wall of the flask.
- Hydrate the thin film by adding the aqueous buffer (containing a hydrophilic drug, if applicable) to the flask. The flask is then rotated gently in a water bath at a temperature above the transition temperature for a specified period (e.g., 60 minutes) to allow for the formation of niosomal vesicles.[8]
- To achieve a smaller and more uniform particle size, the resulting niosomal dispersion can be subjected to further size reduction techniques such as sonication (using a bath or probe sonicator) or extrusion.[1][5]

Protocol 2: Nanoparticle Preparation by High-Pressure Homogenization (HPH)

HPH is a scalable method for producing nanoparticles with a narrow size distribution.

#### Materials:

- Lipid/oil phase
- Aqueous phase
- **Span 40** (and potentially a co-surfactant)
- Active pharmaceutical ingredient (API)

#### Procedure:

- Prepare a coarse emulsion by dispersing the lipid/oil phase (containing the dissolved lipophilic API and Span 40) in the aqueous phase (containing a dissolved hydrophilic API, if applicable) using a high-shear mixer.
- Pass this coarse emulsion through a high-pressure homogenizer. The homogenization is typically performed for a specific number of cycles at a set pressure.



- The high pressure forces the emulsion through a narrow gap, creating intense shear and cavitation forces that break down the droplets into the nanometer size range.[10]
- The particle size of the resulting nanoemulsion or solid lipid nanoparticle dispersion is dependent on the homogenization pressure, the number of homogenization cycles, and the formulation composition.[4]

## **Visualizations**



Click to download full resolution via product page

Caption: Interplay of formulation and process parameters on nanoparticle characteristics.





Click to download full resolution via product page

Caption: Troubleshooting workflow for oversized nanoparticles.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. rjptonline.org [rjptonline.org]
- 7. iajps.com [iajps.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-pressure homogenization method: Significance and symbolism [wisdomlib.org]
- To cite this document: BenchChem. [Strategies to control particle size in Span 40 stabilized nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781940#strategies-to-control-particle-size-in-span-40-stabilized-nanoparticles]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com